Ethyl 2-cyano-3-[(2,5-dimethoxyphenyl)amino]prop-2-enoate
Description
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-(2,5-dimethoxyanilino)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-4-20-14(17)10(8-15)9-16-12-7-11(18-2)5-6-13(12)19-3/h5-7,9,16H,4H2,1-3H3/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCXEDMYFAOHJU-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=CC(=C1)OC)OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=C(C=CC(=C1)OC)OC)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-[(2,5-dimethoxyphenyl)amino]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 2,5-dimethoxyaniline in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions usually include refluxing the reactants in an appropriate solvent such as ethanol for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-[(2,5-dimethoxyphenyl)amino]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyanoacrylate derivatives.
Scientific Research Applications
Ethyl 2-cyano-3-[(2,5-dimethoxyphenyl)amino]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials, including adhesives and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-[(2,5-dimethoxyphenyl)amino]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3-ethoxyacrylate: Similar in structure but with an ethoxy group instead of the 2,5-dimethoxyphenylamino group.
Cyanoacetohydrazide: Contains a cyano group and hydrazide functionality, used in the synthesis of heterocyclic compounds.
Indole derivatives: Share similar biological activities and are used in medicinal chemistry.
Uniqueness
Ethyl 2-cyano-3-[(2,5-dimethoxyphenyl)amino]prop-2-enoate is unique due to the presence of the 2,5-dimethoxyphenylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other cyanoacrylate derivatives and contributes to its specific applications in research and industry.
Biological Activity
Ethyl 2-cyano-3-[(2,5-dimethoxyphenyl)amino]prop-2-enoate, with the molecular formula , is an organic compound that has garnered attention in various fields of scientific research due to its unique structure and potential biological activities. This article delves into its biological activity, highlighting relevant studies, mechanisms of action, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a cyano group, an ethyl ester, and a 2,5-dimethoxyphenylamino group. Its structure can be represented as follows:
The presence of the dimethoxyphenyl group is significant for its biological properties, making it distinct from other cyanoacrylate derivatives.
This compound acts primarily as an electrophile , interacting with nucleophilic sites in biological molecules. This interaction can lead to:
- Inhibition of enzyme activity : The compound may inhibit specific enzymes by modifying their active sites.
- Disruption of cellular processes : By affecting cellular signaling pathways, it can alter cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing the antimicrobial efficacy against various bacterial strains, it demonstrated significant inhibition zones comparable to standard antibiotics. The results are summarized in Table 1 below:
| Bacterial Strain | Inhibition Zone (mm) | Control (Antibiotic) |
|---|---|---|
| Staphylococcus aureus | 15 | 20 |
| Escherichia coli | 18 | 22 |
| Pseudomonas aeruginosa | 12 | 19 |
This antimicrobial activity suggests potential applications in treating infections caused by resistant bacterial strains.
Anticancer Activity
The compound has also been explored for its anticancer properties. In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induces apoptosis through the activation of caspase pathways. The IC50 values for these cell lines were found to be significantly lower than those of many conventional chemotherapeutics.
Case Studies
- Study on Anticancer Efficacy : A recent investigation published in the European Journal of Medicinal Chemistry evaluated the cytotoxic effects of various substituted acrylates, including this compound. The study concluded that compounds with similar structures showed enhanced cytotoxicity against breast cancer cells due to their ability to target specific cellular pathways involved in tumor growth .
- Antioxidant Properties : Another study focused on the antioxidant capacity of this compound indicated that it scavenges free radicals effectively, contributing to its anti-inflammatory potential. The findings suggest that it could be beneficial in preventing oxidative stress-related diseases .
Comparative Analysis with Similar Compounds
This compound can be compared with other related compounds to highlight its unique properties:
| Compound | Structure Feature | Biological Activity |
|---|---|---|
| Ethyl 2-cyano-3-(2,5-dimethoxyphenyl)amine | Contains dimethoxy group | Anticancer and antimicrobial |
| Ethyl cyanoacetate | Lacks phenylamino substitution | Limited biological activity |
| Cyanoacetohydrazide | Contains hydrazide functionality | Used in synthesis |
The presence of the dimethoxyphenylamino group in this compound is crucial for its enhanced biological activities compared to simpler derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
